3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one
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Overview
Description
3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that features a fused ring system combining thieno and triazinone structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These reactions often require high temperatures and long reaction times, such as microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate and xylene .
Industrial Production Methods: the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
3-Substituted amino-4,5-tetramethylene thieno[2,3-d][1,2,3]-triazin-4(3H)-ones: These compounds share a similar core structure but differ in their substituents, which can significantly alter their chemical and biological properties.
Thienopyrimidines: These compounds also feature a thieno ring fused with another heterocycle, exhibiting various biological activities.
Uniqueness: 3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one is unique due to its specific ring fusion and the presence of an amino group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable scaffold for developing new bioactive molecules and materials .
Properties
CAS No. |
92891-80-0 |
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Molecular Formula |
C5H4N4OS |
Molecular Weight |
168.18 g/mol |
IUPAC Name |
3-aminothieno[3,2-d]triazin-4-one |
InChI |
InChI=1S/C5H4N4OS/c6-9-5(10)4-3(7-8-9)1-2-11-4/h1-2H,6H2 |
InChI Key |
NYJRYMHNYKXFGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1N=NN(C2=O)N |
Origin of Product |
United States |
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